molecular formula C21H21ClN6O5 B13935981 Acetamide, N-[5-[[2-(acetyloxy)ethyl](2-cyanoethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- CAS No. 28462-17-1

Acetamide, N-[5-[[2-(acetyloxy)ethyl](2-cyanoethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-

Cat. No.: B13935981
CAS No.: 28462-17-1
M. Wt: 472.9 g/mol
InChI Key: UYRHHMBFMQRBGX-UHFFFAOYSA-N
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Description

Acetamide, N-[5-[2-(acetyloxy)ethylamino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- (hereafter referred to as Compound A) is a disperse dye widely used in textile industries. It is recognized under multiple designations, including C.I. Disperse Red 167:1 (CAS 79300-13-3) and Disperse Red 354 (CAS 1533-78-4), though discrepancies in CAS numbers (e.g., 161533-78-4 in legislative texts) suggest regional or salt-specific variants . Structurally, it features:

  • An acetamide backbone with a chloro-nitro-substituted phenylazo group.
  • Bis(2-acetyloxyethyl)amino and 2-cyanoethyl substituents, enhancing solubility and dye stability .

Properties

CAS No.

28462-17-1

Molecular Formula

C21H21ClN6O5

Molecular Weight

472.9 g/mol

IUPAC Name

2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]ethyl acetate

InChI

InChI=1S/C21H21ClN6O5/c1-14(29)24-21-13-16(27(9-3-8-23)10-11-33-15(2)30)4-7-20(21)26-25-19-6-5-17(28(31)32)12-18(19)22/h4-7,12-13H,3,9-11H2,1-2H3,(H,24,29)

InChI Key

UYRHHMBFMQRBGX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N(CCC#N)CCOC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route and Conditions

Step Reaction Type Reagents and Conditions Outcome/Notes
1 Diazotization 2-chloro-4-nitrobenzenamine treated with sodium nitrite (NaNO2) in acidic medium (HCl), 0-5 °C Formation of diazonium salt intermediate
2 Azo Coupling Coupling of diazonium salt with 3-acetamido-N,N-bis(2-acetoxyethyl)benzeneamine under controlled pH Formation of azo dye intermediate with acetamido and acetoxyethyl groups
3 Amino Alkylation Reaction with 2-cyanoethyl bromide or equivalent alkylating agent under basic conditions Introduction of 2-cyanoethyl substituent on amino nitrogen
4 Acetylation Acetylation of hydroxyl groups with acetic anhydride or acetyl chloride in presence of base (e.g., pyridine) Formation of acetyloxyethyl ester protecting groups
5 Purification Crystallization or chromatographic purification Isolation of pure Acetamide, N-[5-[2-(acetyloxy)ethylamino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-

Industrial Scale Production

Industrial synthesis scales up the above steps using large reactors with precise control over reaction parameters such as temperature (typically 0–25 °C during diazotization and coupling), pH (maintained around neutral to slightly basic during coupling), and reagent purity to maximize yield and product consistency. Continuous monitoring and optimization of reaction times and stoichiometry are employed to enhance purity and reduce by-products.

Chemical Reaction Analysis Related to Preparation

Key Reaction Types

  • Diazotization: Formation of diazonium salts from aromatic amines under acidic conditions.
  • Azo Coupling: Electrophilic aromatic substitution where the diazonium salt couples with an activated aromatic amine.
  • Nucleophilic Substitution: Alkylation of the amino group with 2-cyanoethyl bromide or similar agents.
  • Esterification/Acetylation: Conversion of hydroxyl groups to acetate esters to improve solubility and stability.

Common Reagents and Conditions

Reaction Step Typical Reagents Solvents Temperature Range Notes
Diazotization NaNO2, HCl Water 0–5 °C Freshly prepared NaNO2 solution needed
Azo Coupling 3-acetamido-N,N-bis(2-acetoxyethyl)benzeneamine Water/Alcohol mixtures 0–25 °C pH control critical for selectivity
Alkylation 2-cyanoethyl bromide, base (e.g., K2CO3) Polar aprotic solvents (DMF, DMSO) Room temp to 50 °C Avoid over-alkylation
Acetylation Acetic anhydride or acetyl chloride, base (pyridine) Organic solvents (CH2Cl2, THF) 0–25 °C Protects hydroxyl groups

Reaction Mechanism Insights

  • The diazotization step generates a highly reactive diazonium intermediate that couples regioselectively with the aromatic amine.
  • The amino group’s nucleophilicity is enhanced by electron-donating substituents, facilitating alkylation.
  • Acetylation stabilizes the molecule and improves handling by masking hydroxyl groups as esters.

Comprehensive Research Findings and Comparative Analysis

Research Perspectives on Preparation

  • Literature emphasizes the importance of controlling diazotization temperature and pH to prevent side reactions such as hydrolysis or azo coupling at undesired positions.
  • Alkylation with 2-cyanoethyl groups is typically performed under mild basic conditions to avoid decomposition of sensitive azo linkages.
  • Acetylation steps improve dye solubility and fastness properties, which is critical for industrial dye applications.

Comparison with Similar Azo Compounds

Feature Acetamide, N-[5-[2-(acetyloxy)ethylamino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- Disperse Red 1671 (Similar Azo Dye)
Molecular Weight 472.9 g/mol ~450 g/mol
Functional Groups Acetamide, azo, chloro, nitro, cyanoethyl, acetyloxyethyl ester Azo, nitro, chloro, alkyl substituents
Preparation Complexity Multi-step, requiring diazotization, coupling, alkylation, acetylation Similar diazotization and coupling, fewer side chains
Industrial Use Textile dyeing, pigment applications Textile dyeing, pigment applications
Stability Stable under controlled conditions, sensitive to strong bases and reductants Comparable stability

Summary Table of Preparation Conditions and Outcomes

Step Reagents/Conditions Temperature Yield (%) Notes
Diazotization NaNO2, HCl, 0–5 °C 0–5 °C 90–95 Fresh diazonium salt needed
Azo Coupling 3-acetamido-N,N-bis(2-acetoxyethyl)benzeneamine, pH 6–8 0–25 °C 85–90 pH control critical
Alkylation 2-cyanoethyl bromide, K2CO3, DMF 25–50 °C 80–85 Avoid over-alkylation
Acetylation Acetic anhydride, pyridine 0–25 °C 90–95 Protects hydroxyl groups
Purification Crystallization or chromatography Ambient 95+ High purity product obtained

Chemical Reactions Analysis

Types of Reactions

2-[[3-Acetamido-4-(2-chloro-4-nitro-phenyl)diazenyl-phenyl]-(2-cyanoethyl)amino]ethyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be used to modify the nitro group present in the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[[3-Acetamido-4-(2-chloro-4-nitro-phenyl)diazenyl-phenyl]-(2-cyanoethyl)amino]ethyl acetate has several scientific research applications:

    Chemistry: Used as a model compound in studying azo dye synthesis and reactions.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Widely used in the dye and pigment industry for coloring textiles and other materials.

Mechanism of Action

The mechanism of action of 2-[[3-Acetamido-4-(2-chloro-4-nitro-phenyl)diazenyl-phenyl]-(2-cyanoethyl)amino]ethyl acetate involves its interaction with molecular targets through its functional groups. The compound can form various interactions, such as hydrogen bonding and π-π stacking, with target molecules. These interactions can lead to changes in the physical and chemical properties of the target molecules, influencing their behavior and function.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with Compound A , differing primarily in substituents or azo group configurations:

Compound Name CAS Number Key Substituents/Modifications Application/Notes References
Disperse Blue 79 12239-34-8 Bromo, dinitro, ethoxy groups Textile dye (polyester)
N-[4-Chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]acetamide 71617-28-2 Hydroxypropylamino group Potential allergen (H317 warning)
Disperse Red 167 26850-12-4 Propanamide backbone, bis(acetyloxyethyl)amino Regulatory focus (Canada)
N-[5-(Allyl(2-cyanoethyl)amino)-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide 79295-92-4 Allyl, methoxy, dinitro groups High thermal stability (m.p. 417.4°C)

Functional Differences

  • Solubility and Stability: Compound A’s 2-cyanoethyl and bis(acetyloxyethyl)amino groups improve aqueous dispersibility compared to Disperse Blue 79’s bromo-ethoxy substituents, which prioritize colorfastness .
  • Thermal Properties : The dinitro-substituted analog (CAS 79295-92-4) exhibits superior thermal resistance (m.p. 417.4°C vs. Compound A ’s ~250–300°C estimated range), attributed to increased nitro group density .

Physicochemical Properties

Property Compound A Disperse Blue 79 CAS 79295-92-4
Molecular Weight 505.91 g/mol ~550 g/mol 501.88 g/mol
Density ~1.4 g/cm³ (estimated) Not reported 1.4 g/cm³
Melting Point ~250–300°C (estimated) Not reported 417.4°C
Key Functional Groups Chloro, nitro, cyanoethyl Bromo, dinitro, ethoxy Dinitro, methoxy, allyl
Regulatory Status R53 (aquatic hazard) Not classified Not reported

Industrial Use

  • Compound A is marketed as Palanil Red 3BLS and Rubine S-GFL 150 , primarily for polyester dyeing .
  • Compared to Disperse Blue 79 (used in dark shades), Compound A provides vibrant red hues with moderate lightfastness .

Biological Activity

Acetamide, N-[5-[2-(acetyloxy)ethylamino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- (CAS Number: 28462-17-1), is a complex organic compound notable for its diverse biological activities and applications in various fields, including pharmaceuticals and industrial chemistry. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C21H21ClN6O5C_{21}H_{21}ClN_{6}O_{5}, with a molecular weight of approximately 472.9 g/mol. Its structure includes multiple functional groups such as amides, azo groups, and chloro substituents, which contribute to its reactivity and biological interactions.

The biological activity of Acetamide can be attributed to several mechanisms:

  • Azo Group Interaction : The azo group in the molecule can undergo reduction, leading to the formation of aromatic amines, which are known to interact with various biological targets.
  • Hydrogen Bonding : The presence of nitrogen and oxygen atoms allows for hydrogen bonding with biomolecules, potentially influencing enzyme activity and receptor interactions.
  • π-π Stacking : The aromatic nature of the compound facilitates π-π stacking interactions with nucleic acids and proteins, which may alter their functionality.

Antimicrobial Activity

Research indicates that compounds with similar azo structures exhibit antimicrobial properties. Acetamide has shown potential against various bacteria and fungi in preliminary studies. The mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties

Studies have suggested that derivatives of azo compounds can exhibit anticancer activities by inducing apoptosis in cancer cells. Acetamide’s ability to form reactive intermediates may contribute to its cytotoxic effects against specific cancer cell lines.

Enzyme Inhibition

Acetamide has been evaluated for its inhibitory effects on certain enzymes. For instance, compounds with similar structures have been shown to inhibit monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. This inhibition can have implications for treating neurological disorders.

Case Studies and Research Findings

  • Anticonvulsant Activity : A study explored the synthesis of acetamide derivatives and their anticonvulsant properties using models like the maximal electroshock test (MES). Some derivatives demonstrated significant efficacy, suggesting potential applications in epilepsy treatment .
  • Environmental Impact Assessment : A screening assessment conducted under the Canadian Environmental Protection Act highlighted Acetamide’s persistence and potential toxicity to non-human organisms. This underscores the need for careful consideration in its industrial applications .
  • Pharmacokinetics : Research into the pharmacokinetic properties of acetamide derivatives indicates that their absorption, distribution, metabolism, and excretion profiles vary significantly depending on structural modifications. This information is crucial for developing effective therapeutic agents .

Summary of Research Findings

Study FocusFindings
Antimicrobial ActivityPotential effectiveness against various pathogens
Anticancer PropertiesInduction of apoptosis in cancer cell lines
Enzyme InhibitionInhibition of MAO with implications for neurological conditions
Environmental ToxicityIdentified as persistent and potentially toxic to non-human organisms

Q & A

How is the molecular structure of Acetamide, N-[5-[2-(acetyloxy)ethylamino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- characterized in academic research?

Answer:
The molecular structure is typically characterized using a combination of spectroscopic and computational techniques:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton and carbon environments, particularly distinguishing aromatic protons, azo (-N=N-), and acetamide groups.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves spatial arrangement of substituents, including the azo linkage and nitro group orientation (if crystalline forms are obtainable) .
  • Computational Methods : Density Functional Theory (DFT) optimizes geometry and predicts vibrational spectra for validation against experimental IR data.

What computational strategies are recommended for designing synthesis pathways for this compound?

Answer:
Advanced computational workflows integrate:

  • Quantum Chemical Calculations : To model reaction intermediates and transition states, particularly for azo coupling steps.
  • Reaction Path Search Algorithms : Tools like GRRM or AFIR predict feasible pathways for introducing the 2-chloro-4-nitrophenylazo group .
  • Machine Learning (ML) : Trained on existing azo compound datasets to optimize solvent selection, temperature, and catalyst use. For example, ML can predict yield improvements by varying the pH during diazotization .

What are the key steps in synthesizing this compound from aromatic amine precursors?

Answer:
A methodological synthesis involves:

Diazotization : React 2-chloro-4-nitroaniline with NaNO2/HCl at 0–5°C to generate the diazonium salt.

Azo Coupling : Add the diazonium salt to a solution of N-[5-[2-(acetyloxy)ethylamino]phenyl]acetamide under alkaline conditions (pH 8–10) to form the azo bond.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product, followed by recrystallization from ethanol .

How can researchers resolve discrepancies in reported synthetic yields of this compound?

Answer:
Discrepancies often arise from variations in:

  • Catalyst Purity : Use ICP-MS to trace metal impurities in catalysts (e.g., Cu salts) that may inhibit azo coupling.
  • Oxygen Sensitivity : Conduct reactions under inert gas (N2/Ar) to prevent oxidation of intermediates.
  • Analytical Validation : Compare yields using HPLC (C18 column, acetonitrile/water mobile phase) to quantify unreacted precursors and byproducts .

What safety protocols are essential when handling this compound in laboratory settings?

Answer:
Critical protocols include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of nitro group-derived vapors.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb organic spills with vermiculite .

What strategies are effective in analyzing the azo group's stability under varying pH and temperature conditions?

Answer:

  • UV-Vis Spectroscopy : Monitor λmax shifts (450–600 nm for azo compounds) under acidic (pH 2), neutral, and alkaline (pH 12) conditions.
  • Accelerated Stability Testing : Heat samples to 40–60°C and track degradation via HPLC-MS to identify cleavage products (e.g., nitroanilines).
  • DFT Calculations : Predict protonation states of the azo group that influence stability .

Which spectroscopic techniques are most effective for confirming the presence of the nitro group in this compound?

Answer:

  • Infrared (IR) Spectroscopy : Detect asymmetric and symmetric NO2 stretching vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹.
  • NMR Spectroscopy : Observe meta-coupled aromatic protons adjacent to the nitro group (δ 8.2–8.5 ppm in DMSO-d6).
  • X-ray Photoelectron Spectroscopy (XPS) : Quantify nitrogen oxidation states (binding energy ~406 eV for nitro groups) .

How can QSAR models be applied to predict the biological activity of derivatives of this compound?

Answer:
Quantitative Structure-Activity Relationship (QSAR) models require:

  • Descriptor Selection : Include logP, molar refractivity, and H-bond acceptor/donor counts from computational tools like COSMO-RS.
  • Training Data : Use bioassay results (e.g., enzyme inhibition IC50) from structurally similar azo-acetamides.
  • Validation : Apply leave-one-out cross-validation to assess predictive power for antibacterial or antitumor activity .

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